Enantiomeric Identity: (5S) vs. Racemic DL-PTH-Isoleucine
The (5S) enantiomer (CAS 90730‑76‑0) is configurationally distinct from the racemic DL‑PTH‑isoleucine mixture (CAS 5066‑94‑4) [1]. In chiral environments such as enzyme active sites, the (5S) and (5R) enantiomers can exhibit differential binding kinetics [2]. For the 2‑thioxoimidazolidin‑4‑one class, biological activity is often stereospecific — for example, the (S)‑enantiomer of 5‑isobutyl‑3‑(naphthalen‑1‑yl)‑2‑thioxoimidazolidin‑4‑one (CAS 62289‑51‑4) is reported separately from its (R)‑counterpart, reflecting divergent biological profiles [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Single enantiomer, (5S) configuration, CAS 90730‑76‑0, purity ≥97 % by HPLC |
| Comparator Or Baseline | Racemic DL‑PTH‑isoleucine, CAS 5066‑94‑4, melting point 182 °C [1] |
| Quantified Difference | The (5S) enantiomer is a single stereoisomer; the racemic comparator is a 1:1 mixture of (5S) and (5R) enantiomers, resulting in a 50 % reduction of the active (5S) species if only one enantiomer is active [2]. |
| Conditions | Chiral stationary-phase HPLC (typical specification for enantiomeric purity ≥97 %) . |
Why This Matters
For applications requiring stereospecific target engagement — e.g., COX‑isoform inhibition or organocatalysis [3] — the (5S) enantiomer provides defined configuration, eliminating the 50 % ‘inactive’ enantiomer burden present in the racemate.
- [1] PubChem. (2025). Compound Summary: 5-(1-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone (CID 3034584). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5066-94-4 View Source
- [2] Gauthier, M.‑P. et al. (2006). Synthesis, molecular modelling and enzymatic evaluation of (±)-3,5-diphenyl-2-thioxoimidazolidin-4-ones as new potential cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 918–927. View Source
- [3] Jangale, A. D., Wagh, Y. B., et al. (2015). Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives from S-Amino Acids and Phenylisothiocyanate in Et₃N/DMF-H₂O. Synthetic Communications, 45(16), 1876–1886. View Source
